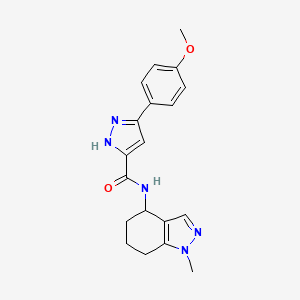![molecular formula C22H24N6O2 B7552955 N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(morpholin-4-ylmethyl)benzamide](/img/structure/B7552955.png)
N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(morpholin-4-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(morpholin-4-ylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is involved in the pathogenesis of several B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment option for various types of cancer.
Wirkmechanismus
N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(morpholin-4-ylmethyl)benzamide inhibits SYK by binding to the kinase domain and preventing its activation. SYK is a key mediator of B-cell receptor signaling, and its inhibition leads to downstream effects such as decreased activation of the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(morpholin-4-ylmethyl)benzamide has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. In addition, N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(morpholin-4-ylmethyl)benzamide has been shown to enhance the activity of other anticancer agents, such as the B-cell lymphoma-2 (BCL-2) inhibitor venetoclax, suggesting that it may have potential for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(morpholin-4-ylmethyl)benzamide is its specificity for SYK, which reduces the risk of off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
For N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(morpholin-4-ylmethyl)benzamide research include investigating its potential for combination therapy with other anticancer agents, as well as exploring its efficacy in other types of cancer. Additionally, further studies are needed to determine the optimal dosing regimen and to assess the safety and tolerability of N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(morpholin-4-ylmethyl)benzamide in clinical trials.
Synthesemethoden
The synthesis of N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(morpholin-4-ylmethyl)benzamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting material for the synthesis is 3-(morpholin-4-ylmethyl)benzoic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-(1-cyclopropyltetrazol-5-yl)aniline to form the key intermediate, which is subsequently coupled with morpholine to yield the final product, N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(morpholin-4-ylmethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(morpholin-4-ylmethyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(morpholin-4-ylmethyl)benzamide has demonstrated potent antitumor activity and has been shown to inhibit SYK signaling, resulting in decreased proliferation and survival of malignant B-cells.
Eigenschaften
IUPAC Name |
N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c29-22(18-5-1-3-16(13-18)15-27-9-11-30-12-10-27)23-19-6-2-4-17(14-19)21-24-25-26-28(21)20-7-8-20/h1-6,13-14,20H,7-12,15H2,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPGXASDLSPSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC(=C4)CN5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(morpholin-4-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7552875.png)
![N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzamide](/img/structure/B7552878.png)
![N-[3-(benzimidazol-1-yl)propyl]-2-(2-oxopiperidin-1-yl)-2-phenylacetamide](/img/structure/B7552880.png)
![2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-(2-methylsulfanylphenyl)propanamide](/img/structure/B7552887.png)


![(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-[4-(4-methyl-1,3-thiazol-2-yl)butyl]prop-2-enamide](/img/structure/B7552911.png)
![2-[4-[2-(Trifluoromethyl)quinazolin-4-yl]piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B7552913.png)
![[4-[[ethyl(propan-2-yl)amino]methyl]phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B7552918.png)
![N-[(4-methoxyphenyl)methyl]-2-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]acetamide](/img/structure/B7552932.png)

![2-(benzenesulfonyl)-N-[(2-piperidin-1-ylquinolin-3-yl)methyl]ethanamine](/img/structure/B7552942.png)

![4-[4-[[3-Fluoro-4-(1,2,4-triazol-1-yl)phenyl]sulfamoyl]-2-methylphenoxy]butanoic acid](/img/structure/B7552951.png)